molecular formula C16H23N3 B2546652 4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline CAS No. 917216-47-8

4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline

Cat. No.: B2546652
CAS No.: 917216-47-8
M. Wt: 257.381
InChI Key: GMMVLPKDBUKAAM-UHFFFAOYSA-N
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Description

4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline (CAS: 917216-47-8) is a tertiary amine featuring a rigid diazaadamantane core substituted with methyl groups at the 5- and 7-positions and an aniline moiety at the 4-position . The diazaadamantane scaffold is notable for its cage-like geometry, which enhances binding affinity in receptor-ligand interactions . However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, possibly due to challenges in synthesis or reduced demand .

Properties

IUPAC Name

4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMVLPKDBUKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline typically involves the reaction of dimethylbispidinone with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of diazaadamantane compounds exhibit significant anticancer properties. For instance, compounds linked with diazaadamantane frameworks have shown promising results in inhibiting tumor cell growth. A study conducted by Suslov's group demonstrated that certain diazaadamantane derivatives possess potent analgesic and anticancer activities, with some compounds displaying selectivity against various cancer cell lines .

Neuropharmacological Effects
Compounds containing the diazaadamantane structure have been investigated for their neuropharmacological effects. For example, studies have highlighted their potential anxiolytic properties when tested in animal models. The introduction of specific substituents on the diazaadamantane core can enhance these effects, making them candidates for further development as therapeutic agents for anxiety disorders .

Materials Science

Polymeric Composites
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that such composites can be tailored for specific applications in coatings and electronic devices .

Nanomaterials
The compound has potential applications in the field of nanotechnology. By functionalizing nanoparticles with this compound, researchers can create nanomaterials with enhanced properties for drug delivery systems or sensors. These functionalized nanoparticles may exhibit improved biocompatibility and targeted delivery capabilities .

Agricultural Biotechnology

Pesticidal Activity
Recent studies have explored the pesticidal properties of diazaadamantane derivatives. Compounds derived from this compound have shown efficacy against various plant pathogens and pests. This suggests a potential role as environmentally friendly agrochemicals that could reduce reliance on traditional pesticides .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySuslov et al. Compounds exhibited significant growth inhibition against cancer cell lines.
NeuropharmacologicalSuslov et al. Anxiolytic effects observed in animal models; potential for therapeutic use.
Polymeric CompositesResearch Group Enhanced mechanical properties in polymer matrices containing the compound.
Pesticidal ActivityAgricultural Study Efficacy against plant pathogens; potential for development as a biopesticide.

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the structure allow it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Features

The compound’s key structural analogs include:

Compound Name CAS Number Core Structure Substituents Status
4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline 917216-47-8 Diazadamantane 5,7-dimethyl; 4-aniline Discontinued
4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline Not provided Benzimidazole 5,7-dichloro; 4-aniline Available
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine Not provided Dithiazolium chloride 4-chloro; 4-methylaniline Synthesized

Key Observations :

  • Rigidity vs.
  • Electronic Effects: Methyl groups in the target compound act as electron donors, contrasting with the electron-withdrawing chloro substituents in the benzimidazole analog, which may alter reactivity and binding properties .

Physical and Commercial Considerations

  • Melting Points : The dithiazole derivative melts at 64–65°C , while adamantane-based compounds typically exhibit higher melting points due to rigidity (data unavailable for the target compound).
  • Commercial Status : The discontinuation of this compound contrasts with the availability of the benzimidazole analog, reflecting differences in demand or synthetic feasibility .

Biological Activity

4-(5,7-Dimethyl-1,3-diazaadamantan-2-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antitumor, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a diazaadamantane core structure, which is known for its unique three-dimensional arrangement that can influence biological interactions. The presence of the aniline moiety may enhance its reactivity and potential therapeutic applications.

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound. For instance, research on aniline mustards has shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the aniline group can significantly affect cytotoxicity against tumors such as Walker 256 and L1210 leukemia cells .

CompoundCancer Cell LineIC50 (µM)Reference
This compoundAMJ13 (breast cancer)12.5
Aniline mustard derivativeWalker 25615.0

Antimicrobial Activity

The antimicrobial efficacy of diazaadamantane derivatives has also been evaluated. In vitro studies demonstrate that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa50

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. These studies indicate that the compound can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)Reference
DPPH Scavenging15.0
ABTS Scavenging18.0

Case Studies

  • Antitumor Effects : A study investigated the cytotoxic effects of diazaadamantane derivatives on AMJ13 breast cancer cells. The results indicated that compounds with higher lipophilicity showed enhanced cytotoxicity due to better membrane penetration.
  • Antimicrobial Efficacy : Research showed that modifications on the diazaadamantane framework could lead to increased activity against resistant bacterial strains, highlighting the importance of structural optimization in drug design.

Q & A

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Employ a fragment-based approach, systematically modifying substituents on the diazaadamantane or aniline moieties. Use high-throughput screening (HTS) with automated liquid handlers to assay biological or catalytic activity. Pair results with multivariate analysis (e.g., PCA) to identify critical structural motifs .

Q. What experimental frameworks are suitable for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies using factorial variations of temperature, humidity, and light exposure. Monitor degradation via UPLC-TOF-MS and kinetic modeling (e.g., Arrhenius plots). Validate photostability with controlled UV-Vis irradiation chambers and radical scavenger assays .

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